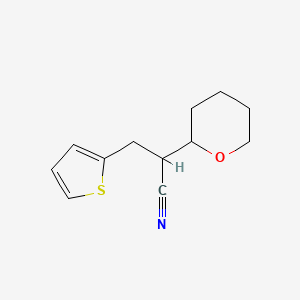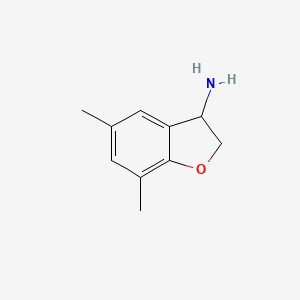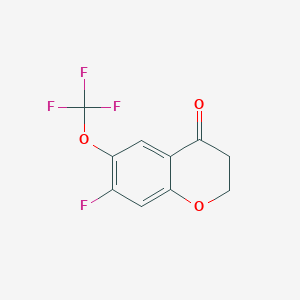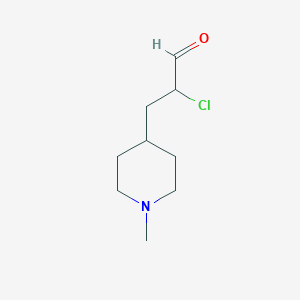
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile is an organic compound that features a unique combination of an oxane ring, a thiophene ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile typically involves the reaction of thiophene derivatives with oxane-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiophene derivative is reacted with an oxane-containing halide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxane and thiophene rings can facilitate interactions with hydrophobic pockets, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Oxan-2-yl)-3-furanylpropanenitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-(Oxan-2-yl)-3-phenylpropanenitrile: Contains a phenyl ring instead of a thiophene ring.
2-(Oxan-2-yl)-3-pyridylpropanenitrile: Features a pyridine ring in place of the thiophene ring.
Uniqueness
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the oxane ring and the nitrile group further enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H15NOS |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
2-(oxan-2-yl)-3-thiophen-2-ylpropanenitrile |
InChI |
InChI=1S/C12H15NOS/c13-9-10(8-11-4-3-7-15-11)12-5-1-2-6-14-12/h3-4,7,10,12H,1-2,5-6,8H2 |
Clé InChI |
FDVNVJSETZBEHO-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)C(CC2=CC=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)

![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)

![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)





![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)

